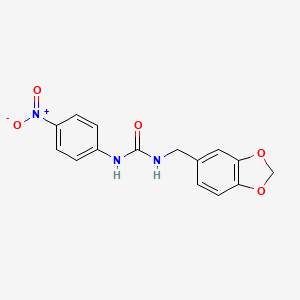![molecular formula C20H27NO2 B4074088 2-phenoxy-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)butanamide](/img/structure/B4074088.png)
2-phenoxy-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)butanamide
Overview
Description
2-phenoxy-N-(tricyclo[3311~3,7~]dec-2-yl)butanamide is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
The synthesis of 2-phenoxy-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)butanamide typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the tricyclic core, followed by the introduction of the phenoxy and butanamide groups. Reaction conditions such as temperature, solvents, and catalysts are carefully optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency.
Chemical Reactions Analysis
2-phenoxy-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)butanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the phenoxy group, using reagents like sodium hydroxide or other nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-phenoxy-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)butanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Used in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-phenoxy-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)butanamide involves its interaction with specific molecular targets. The tricyclic structure allows it to fit into unique binding sites, modulating the activity of enzymes or receptors. This interaction can lead to changes in cellular pathways, influencing biological processes.
Comparison with Similar Compounds
Similar compounds to 2-phenoxy-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)butanamide include other tricyclic amides and phenoxy derivatives. These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its combination of the tricyclic core with the phenoxy and butanamide groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(2-adamantyl)-2-phenoxybutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO2/c1-2-18(23-17-6-4-3-5-7-17)20(22)21-19-15-9-13-8-14(11-15)12-16(19)10-13/h3-7,13-16,18-19H,2,8-12H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXIXLUXRWDMMDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1C2CC3CC(C2)CC1C3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-{2-methoxy-4-[(3-nitrobenzoyl)amino]phenyl}benzamide](/img/structure/B4074006.png)
![Methyl 4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B4074011.png)

methanone](/img/structure/B4074022.png)
![1-[4-(2-Fluorophenoxy)butyl]piperazine;oxalic acid](/img/structure/B4074023.png)
![1-[3-(4-Methylphenyl)sulfanylpropyl]piperazine;oxalic acid](/img/structure/B4074028.png)
![Oxalic acid;1-(2-phenoxyethyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine](/img/structure/B4074040.png)
![3-[4-(4-methoxyphenoxy)-2-butyn-1-yl]-4(3H)-quinazolinone](/img/structure/B4074046.png)
![1-[4-(2-Butan-2-ylphenoxy)butyl]azepane;oxalic acid](/img/structure/B4074047.png)
![Oxalic acid;1-[4-(2-propan-2-yloxyphenoxy)butyl]azepane](/img/structure/B4074058.png)
![N-[4-[[2-(2-methoxyphenoxy)acetyl]amino]phenyl]adamantane-1-carboxamide](/img/structure/B4074060.png)
![7-{(4-methoxyphenyl)[(4-methyl-2-pyridinyl)amino]methyl}-2-methyl-8-quinolinol](/img/structure/B4074075.png)
![1-[2-[2-(4-Chloro-2-prop-2-enylphenoxy)ethoxy]ethyl]azepane;oxalic acid](/img/structure/B4074086.png)
![1-[4-(2,6-Dimethylphenoxy)butyl]azepane;oxalic acid](/img/structure/B4074091.png)
